molecular formula C16H13ClN2O2 B2414481 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-14-3

4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2414481
CAS No.: 317822-14-3
M. Wt: 300.74
InChI Key: SOUNDZAPIFLSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxalinone family This compound is characterized by the presence of a chlorobenzoyl group attached to the quinoxalinone core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-3,4-dihydro-2(1H)-quinoxalinone. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature. The reaction proceeds via an acylation mechanism, where the 4-chlorobenzoyl chloride reacts with the nitrogen atom of the quinoxalinone ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoyl group under basic conditions.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoxalinone derivatives.

Scientific Research Applications

4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzoyl chloride: A precursor used in the synthesis of 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone.

    3-methyl-3,4-dihydro-2(1H)-quinoxalinone: The core structure of the compound.

Uniqueness

This compound is unique due to the presence of both the chlorobenzoyl and quinoxalinone moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10-15(20)18-13-4-2-3-5-14(13)19(10)16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUNDZAPIFLSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324009
Record name 4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

317822-14-3
Record name 4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.